Trimethylacetaldehyde

Descripción

Significance of Trimethylacetaldehyde as a Prototypical Sterically Hindered Aldehyde in Organic Synthesis Research

This compound, also known as pivalaldehyde, is a key organic compound with the chemical formula (CH₃)₃CCHO. vulcanchem.comvwr.com It is classified as an aldehyde, a class of organic compounds containing a formyl group (R-CHO). wikipedia.org What makes this compound particularly significant in the field of organic synthesis is its structure. It features a bulky tert-butyl group attached to the carbonyl carbon, which imparts considerable steric hindrance. vaia.comochem.com This steric bulk significantly influences its reactivity compared to less hindered aldehydes. ochem.comlibretexts.org

In organic synthesis, this compound serves as a crucial building block and intermediate for producing a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. vulcanchem.comfrontiersin.orgnumberanalytics.com Its unique structure makes it a valuable tool for chemists to achieve stereoselective synthesis, where one stereoisomer is preferentially formed over others. vulcanchem.comnumberanalytics.com The bulky tert-butyl group can direct the approach of incoming reagents, leading to a high degree of control over the three-dimensional arrangement of atoms in the product molecule. numberanalytics.comnumberanalytics.com

Furthermore, this compound is frequently employed as a model substrate in research to investigate the influence of steric effects on reaction mechanisms. numberanalytics.comnumberanalytics.comwisdomlib.org By comparing its reactivity with that of less sterically hindered aldehydes, chemists can gain fundamental insights into how the spatial arrangement of atoms affects the rates and outcomes of chemical reactions. ochem.comnumberanalytics.com This understanding is critical for designing new synthetic strategies and for predicting the behavior of other complex molecules.

The compound's utility is demonstrated in a range of important organic reactions. For instance, it is commonly used in aldol (B89426) condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. vulcanchem.comsigmaaldrich.comnih.gov Due to the absence of α-hydrogens, this compound cannot undergo self-condensation in the same way as aldehydes like acetaldehyde (B116499). diva-portal.orgresearchgate.netsiue.edu This property makes it a valuable partner in crossed aldol reactions, where it can react with another enolizable aldehyde or ketone without the complication of self-condensation. siue.edu

It also participates in the Cannizzaro reaction, a characteristic reaction of aldehydes lacking α-hydrogens when treated with a strong base. numberanalytics.comchemistnotes.comwikipedia.org This reaction results in the disproportionation of the aldehyde into an alcohol and a carboxylic acid. wikipedia.orgbyjus.com The study of the Cannizzaro reaction with this compound has provided valuable insights into the mechanism of hydride transfer reactions. wikipedia.orgpsu.edu

Additionally, this compound is a substrate in other significant transformations such as the Wittig reaction for alkene synthesis, Grignard reactions for alcohol formation, and ene reactions. wikipedia.orgvaia.combeilstein-journals.orgnih.gov Its behavior in these reactions, often influenced by its steric bulk, provides a deeper understanding of the underlying principles of organic reactivity.

Historical Context of this compound's Role in Mechanistic Organic Chemistry Investigations

The study of organic compounds and their reactions has a rich history, with the concept of "vitalism"—the idea that organic compounds could only be produced by living organisms—being challenged in the 19th century. siue.edunih.gov The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is a landmark event that marked the beginning of modern organic chemistry. nih.govwikipedia.org Within this historical framework, the investigation of reaction mechanisms became a central theme.

The concept of steric effects, which are crucial to understanding the reactivity of this compound, has been a topic of study for over a century, with the term "steric hindrance" first introduced by Viktor Meyer in 1894. numberanalytics.comnumberanalytics.com this compound, with its prominent tert-butyl group, serves as a classic example to illustrate the principles of steric hindrance and its impact on reaction pathways. numberanalytics.comwisdomlib.org

Early investigations involving this compound date back to at least the mid-20th century. For example, a 1963 study detailed the preparation of this compound and its reaction with alkaline iodine, comparing its behavior to other branched-chain aldehydes. rsc.org This type of research was fundamental in establishing the reactivity patterns of sterically hindered aldehydes.

One of the most significant historical roles of this compound in mechanistic organic chemistry is its use in studying the Cannizzaro reaction. Discovered by Stanislao Cannizzaro in 1853, this reaction involves the base-induced disproportionation of a non-enolizable aldehyde. wikipedia.org this compound, lacking α-hydrogens, is a prime substrate for this reaction. chemistnotes.comrsc.org Mechanistic studies of the Cannizzaro reaction, including kinetic analyses and isotopic labeling experiments, have utilized this compound to elucidate the details of the hydride transfer step, a key feature of this transformation. wikipedia.orgpsu.edu The clear outcomes of its reactions, often simplified by the absence of side reactions like self-condensation, made it an ideal model compound. diva-portal.orgresearchgate.net

The development of stereoselective reactions, a cornerstone of modern organic synthesis, also has historical roots in the study of sterically hindered molecules like this compound. numberanalytics.com The ability to control the three-dimensional arrangement of atoms during a reaction is paramount, and the bulky nature of this compound provided an excellent platform for developing and testing new stereoselective methods. numberanalytics.comnumberanalytics.com Early work in this area laid the foundation for the sophisticated asymmetric synthesis techniques used today. numberanalytics.com

In essence, this compound has served as a valuable probe for organic chemists. Its predictable yet distinct reactivity, governed by its steric profile, has allowed for the systematic investigation of fundamental principles that are now integral to the field of organic chemistry.

Scope and Research Objectives for Advanced Studies of this compound

Advanced studies involving this compound continue to be an active area of research, driven by the desire to develop more efficient, selective, and sustainable chemical transformations. The overarching goals of this research can be categorized into several key areas.

A primary objective is the development of novel catalytic systems . mdpi.commdpi.com Researchers are exploring new catalysts, including those based on transition metals, organocatalysts, and even bio-inspired catalysts, to promote reactions involving this compound with higher efficiency and selectivity. nih.govmdpi.commdpi.com A significant focus is on creating catalysts that can operate under milder reaction conditions, reduce waste, and be recycled and reused, aligning with the principles of green chemistry. mdpi.com The development of multifunctional catalysts that can perform several reaction steps in a single pot is another exciting frontier. mdpi.com

Another major research direction is the advancement of stereoselective synthesis . numberanalytics.comnumberanalytics.com While this compound is already a tool for stereocontrol, the quest for perfect enantioselectivity (the formation of only one of a pair of mirror-image molecules) remains a significant challenge. numberanalytics.commdpi.com Advanced studies aim to design and synthesize new chiral catalysts and reagents that can achieve even higher levels of stereocontrol in reactions involving sterically hindered aldehydes. numberanalytics.commdpi.com This is particularly important in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. numberanalytics.com

Elucidation of complex reaction mechanisms is a continuous objective. frontiersin.orgrsc.orgkallipos.gr While the general pathways of many reactions involving this compound are known, a deeper, quantitative understanding of the transition states and intermediates is often lacking. frontiersin.orgpsu.edu Computational chemistry, including density functional theory (DFT) and other high-level ab initio methods, plays a crucial role in this area. frontiersin.orgresearchgate.net These studies allow researchers to model reaction pathways, calculate energy barriers, and gain insights into the subtle electronic and steric factors that govern reactivity. frontiersin.orgrsc.org This knowledge is invaluable for optimizing existing reactions and predicting the outcomes of new ones.

Furthermore, there is a growing interest in exploring the reactivity of this compound in novel chemical transformations . vulcanchem.comresearchgate.net This includes its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, and in cascade reactions, where a series of transformations occur sequentially in one pot. nih.gov These approaches offer significant advantages in terms of efficiency and atom economy.

Finally, interdisciplinary approaches are becoming increasingly important. mdpi.com This includes the integration of catalysis with materials science to develop new catalyst supports, and the combination of synthetic chemistry with biology to create bio-hybrid catalytic systems. nih.govmdpi.com The study of this compound in the gas phase using techniques like Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry is also providing fundamental data on its intrinsic properties, which can inform our understanding of its behavior in solution. researchgate.net

Structure

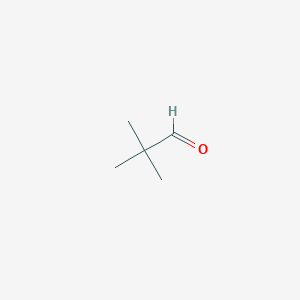

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJYHTVHBVXEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060888 | |

| Record name | Propanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] mp = 6 deg C; [Alfa Aesar MSDS] | |

| Record name | Pivalaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

71.2 [mmHg] | |

| Record name | Pivalaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

630-19-3 | |

| Record name | Pivalaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanal, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSC20260QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trimethylacetaldehyde and Its Derivatives

Advanced Strategies in the Total Synthesis of Trimethylacetaldehyde

The synthesis of this compound can be achieved through various methods, including the oxidation of 2,2-dimethylpropanol using oxidizing agents or the hydroformylation of isobutylene. smolecule.com One common laboratory-scale synthesis involves the oxidation of pivalic acid. smolecule.com Another established method is the Bouveault reaction, starting from 1-bromoadamantane (B121549) and anhydrous N,N'-dimethylformamide. researchgate.net

In a different approach, N,O-acetals can be synthesized from N-acyl phthalimides and this compound. For instance, the reaction of N-acyl phthalimide (B116566) with this compound can yield the corresponding N,O-acetal in good yields. nsf.gov Furthermore, this compound has been utilized in the synthesis of 1,2,4-triazoles, where N-tosylhydrazones derived from this compound react to form the desired products in moderate yields. acs.org

Enantioselective Synthesis of Chiral Derivatives of this compound

The creation of chiral molecules with specific three-dimensional arrangements is crucial in fields like pharmaceuticals. This compound's structure allows for its use in stereoselective reactions to produce such molecules. smolecule.com

Asymmetric Catalysis in this compound Functionalization

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the efficient production of single-enantiomer compounds. smolecule.comscu.edu.cn This is particularly important for α-branched aldehydes like this compound, which present challenges due to their reactivity and the potential for multiple stereoisomeric products. mdpi.comnih.gov

Recent advancements have focused on the catalytic asymmetric α-functionalization of such aldehydes. mdpi.comnih.gov These methods involve both organocatalytic and metal-catalyzed approaches, as well as dual catalysis strategies, to form new carbon-carbon and carbon-heteroatom bonds at the α-position of the aldehyde. mdpi.comnih.gov The development of chiral N,N'-dioxide ligands and spirocyclic ligands has been instrumental in achieving stereochemical control in these functionalization reactions. scu.edu.cn The combination of chiral aldehyde catalysis with a nickel complex, for example, has enabled the asymmetric α-propargylation of amino acid esters with excellent enantioselectivities. nih.gov

Organocatalytic Approaches for Stereocontrol with this compound Substrates

Organocatalysis, the use of small organic molecules as catalysts, has become a significant tool in asymmetric synthesis. nih.govdiva-portal.orgscienceopen.com This approach often offers milder reaction conditions and avoids the use of toxic transition metals, aligning with the principles of green chemistry. diva-portal.org

For this compound, organocatalysis provides a pathway for stereocontrolled reactions. For example, in the Ugi multicomponent reaction, the use of a chiral amine component like (S)-p-methoxiphenylethylamine with this compound can induce stereoselectivity, with the diastereomeric ratio of the product being influenced by the solvent. science.org.ge In aldol (B89426) reactions, the stereoselectivity can be controlled by the choice of catalyst and reaction conditions. For instance, the aldol reactions of silyl (B83357) enol ethers of β-siloxy methyl ketones with this compound, catalyzed by Tf2NH, can produce anti-products with high selectivity. nih.gov

Organocatalytic methods have also been developed for the synthesis of complex heterocyclic structures. For example, an organocatalytic (3 + 2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines proceeds selectively at the remote double bond to yield pyrrolidine (B122466) derivatives with high enantio- and diastereoselectivity. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.comrroij.com Key principles include waste prevention, atom economy, use of less hazardous chemicals, and designing for energy efficiency. yale.edusigmaaldrich.comacs.org

In the context of this compound synthesis and its applications, green chemistry principles can be applied in several ways:

Safer Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. ewadirect.com Research is ongoing to replace solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF) with greener alternatives such as water, ionic liquids, supercritical fluids, and bio-based solvents. ewadirect.comgoogle.com For instance, certain bio-based polar aprotic solvents have been proposed as replacements for toxic solvents like DMF. google.com

Catalysis: Catalytic reactions are preferred over stoichiometric ones as they reduce waste. yale.eduacs.org The development of efficient and recyclable catalysts is a key area of green chemistry.

Renewable Feedstocks: Utilizing renewable resources instead of depleting ones is another core principle. yale.edusigmaaldrich.com While not directly related to the synthesis of this compound itself in the provided context, the broader application of this principle is crucial for sustainable chemistry.

Reduction of Derivatives: Minimizing the use of protecting groups and other temporary modifications can reduce the number of reaction steps and the amount of waste generated. yale.eduacs.org

Flow Chemistry Techniques in the Preparation of this compound and Related Compounds

Flow chemistry involves running chemical reactions in a continuous stream rather than in a traditional batch process. vapourtec.com This technique offers several advantages, including improved safety, better control over reaction parameters like temperature and pressure, enhanced reaction rates, and easier scalability. nih.govscispace.combeilstein-journals.org

The application of flow chemistry can be particularly beneficial for reactions involving hazardous reagents or intermediates, as the small reaction volume at any given time minimizes risks. vapourtec.com It also allows for the "telescoping" of reactions, where multiple reaction steps are run in sequence without isolating the intermediates. vapourtec.com

Specific examples related to aldehyde synthesis include:

Continuous Flow Oxidation: Primary alcohols can be selectively oxidized to aldehydes using systems like TEMPO/NaOCl in a continuous flow setup. acs.orgresearchgate.net This method has been demonstrated for the preparation of various aldehydes on a decagram scale. acs.orgresearchgate.net

Palladium-Catalyzed Formylation: Aryl aldehydes can be synthesized from aryl fluorosulfonates and syngas using a palladium catalyst in a continuous flow system. rsc.orgnih.gov This approach offers good to excellent yields and avoids catalyst decomposition by using DMSO as a solvent. rsc.orgnih.gov

Enantioselective Arylation: A continuous flow system has been developed for the enantioselective arylation of aldehydes to produce enantioenriched diarylmethanols, using a solid-supported amino alcohol catalyst. beilstein-journals.org

Biocatalytic Routes for this compound Production and Transformation

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions. academie-sciences.fr This approach is inherently "green" as it operates under mild conditions (temperature, pressure, and pH) and often exhibits high regio- and stereoselectivity, reducing the need for protecting groups and minimizing side products. academie-sciences.fr

While specific biocatalytic routes for the production of this compound are not detailed in the provided search results, the general principles of biocatalysis are highly applicable to aldehyde synthesis and transformation. chemrxiv.org

Key aspects of biocatalysis include:

Enzyme Systems: Both isolated enzymes and whole-cell biocatalysts can be used. Whole cells have the advantage of containing intrinsic co-factors, making them more cost-effective. chemrxiv.org

Reaction Types: Enzymes can catalyze a wide range of reactions, including oxidations, reductions, and carbon-carbon bond formations. For example, alcohol dehydrogenases can be used for the oxidation of alcohols to aldehydes. chemrxiv.org

Process Integration: Biocatalysis can be combined with chemocatalysis in multi-step syntheses to leverage the advantages of both approaches. academie-sciences.fr Systems biocatalysis aims to design efficient and sustainable bioprocesses by integrating molecular and engineering aspects. nih.gov

Reaction Mechanisms and Reactivity of Trimethylacetaldehyde

Mechanistic Investigations of Nucleophilic Addition Reactions Involving Trimethylacetaldehyde

Nucleophilic addition is a fundamental reaction class for aldehydes, where the electrophilic carbonyl carbon is attacked by a nucleophile. numberanalytics.comkhanacademy.org This process transforms the carbon's hybridization from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The large tert-butyl group in this compound, however, introduces considerable steric hindrance, which modulates the accessibility of the carbonyl carbon and influences reaction outcomes. vaia.comlibretexts.org

The bulky nature of the tert-butyl group in this compound plays a crucial role in directing the stereochemical outcome of nucleophilic additions, often leading to high levels of diastereoselectivity. The steric demand of this group reliably dictates the facial selectivity of incoming nucleophiles. nih.gov

In the alkylation of imidazolidinone derivatives derived from proline and pivaldehyde, the tert-butyl group's preference to occupy the convex face of the bicyclic system results in a 1,3-syn relationship between the tert-butyl group and the incoming electrophile, with excellent diastereoselectivity (>95:5). nih.gov Similarly, high selectivity for the syn-isomer was observed in the addition of E-crotylsilanes to pivaldehyde. diva-portal.org

However, the steric hindrance can also be a limiting factor. In studies involving nucleophilic monofluoromethylation, the reaction of pivaldehyde with certain reagents proceeded smoothly, but the process was noted to be sensitive to steric hindrance. cas.cn In the case of a pivaldehyde-derived imine, a similar nucleophilic addition reaction failed to proceed, an outcome attributed to the prohibitive steric hindrance of the tert-butyl group. cas.cn

Table 1: Stereoselectivity in Nucleophilic Additions to this compound

| Nucleophile/Reagent System | Reaction Type | Key Finding | Observed Selectivity | Reference |

|---|---|---|---|---|

| Imidazolidinone enolate (from proline) + Electrophiles | Alkylation | The bulky t-Bu group directs the electrophile to the opposite face of the bicyclic system. | >95:5 dr (syn alkylation) | nih.gov |

| E-crotylsilanes | Crotylation | High selectivity for the syn-isomer was achieved. | High syn-selectivity | diva-portal.org |

| α-fluoro-α-phenylthio-α-phenylsulfonylmethane (FTSM) | Nucleophilic Monofluoromethylation | The reaction proceeded smoothly, but is generally sensitive to steric hindrance. | High diastereoselectivity | cas.cn |

| (Phenylsulfonyl)fluoromethide anion | Nucleophilic Monofluoromethylation (on pivaldehyde-derived imine) | The reaction failed to proceed due to steric hindrance from the tert-butyl group. | No reaction | cas.cn |

The steric bulk of the three methyl groups adjacent to the carbonyl carbon is a defining characteristic of this compound's reactivity. vaia.com This steric hindrance makes the aldehyde carbon less accessible to nucleophiles compared to less substituted aldehydes like formaldehyde (B43269). vaia.comlibretexts.org

A classic example is the Cannizzaro reaction. Due to the electron-donating nature of its methyl groups and significant steric hindrance, this compound is less reactive towards nucleophilic attack by a hydroxide (B78521) ion than formaldehyde. vaia.com In a crossed Cannizzaro reaction between these two aldehydes, formaldehyde is preferentially oxidized, while this compound is reduced to its corresponding alcohol, 2,2-dimethyl-1-propanol. vaia.com

Furthermore, this compound's structure precludes certain common aldehyde reactions. It cannot undergo a typical base-catalyzed aldol (B89426) reaction because it lacks any alpha-protons, which are necessary for the formation of an enolate nucleophile. chegg.com While steric hindrance can make many reactions slow, the absence of α-protons is the primary reason for its inability to participate in this specific transformation. chegg.com

Radical Chemistry of this compound

This compound serves as a precursor for the generation of acyl radicals, which are versatile intermediates in organic synthesis. nih.gov Its radical chemistry is dominated by reactions involving the aldehydic hydrogen atom.

The primary pathway for the radical chemistry of this compound involves the abstraction of the aldehydic hydrogen atom to form a pivaloyl radical ((CH₃)₃C-C•=O). researchgate.net This can be initiated by various means, including reaction with hydroxyl radicals or through photochemically-induced processes. researchgate.netcdnsciencepub.com For instance, in atmospheric chemistry studies, the reaction of this compound with OH radicals proceeds predominantly through the abstraction of the aldehydic H-atom, leading to the formation of the acyl radical. researchgate.net

Once formed, the acyl radical can participate in further reactions. One notable pathway is decarbonylation, where the acyl radical expels carbon monoxide to generate a relatively stable tertiary alkyl radical (the tert-butyl radical). rsc.org This subsequent fragmentation is a key feature of the reactivity of acyl radicals derived from tertiary alkyl aldehydes. rsc.org Visible-light photoredox catalysis has also emerged as a mild method for generating acyl radicals from various precursors, including aldehydes. nih.gov

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, consisting of the concerted movement of a proton and an electron. nih.govresearchgate.net For this compound, the most facile HAT process is the abstraction of the weakly bound aldehydic hydrogen. researchgate.net This step is central to initiating its radical reaction cascades.

Photocatalytic methods often utilize HAT. For example, using tetrabutylammonium (B224687) decatungstate (TBADT) as a HAT photocatalyst allows for the generation of carbon-centered radicals from radical donors like aldehydes. researchgate.net The excited state of the photocatalyst can directly abstract a hydrogen atom from the substrate. nih.govresearchgate.net In the case of this compound, this leads directly to the pivaloyl radical. While intramolecular HAT from an aldehydo group is possible in some systems, it is often a minor pathway compared to other radical processes like intramolecular cyclization. libretexts.org

Radical trapping experiments are used to detect the presence of transient radical intermediates. cdnsciencepub.com The photochemistry of this compound has been investigated using such techniques. In one study, the irradiation of pivaldehyde led to the formation of spin-polarized products, including 2-methylpropane and 2-methylpropene, through a mechanism involving radical reactions. cdnsciencepub.comcdnsciencepub.com

The primary photochemical step was identified as the α-cleavage of the bond between the carbonyl carbon and the tert-butyl group, forming a radical pair consisting of a t-butyl radical and a formyl radical. cdnsciencepub.com To provide evidence for this mechanism, carbon tetrachloride (CCl₄) was added to the reaction as a radical trapping agent. cdnsciencepub.comcdnsciencepub.comresearchgate.net The trapping of a radical intermediate by CCl₄ led to the formation of CCl₃COH, confirming the involvement of radical species in the photochemical pathway. cdnsciencepub.comcdnsciencepub.com

Table 2: Radical Generation and Trapping from this compound

| Method of Radical Generation | Radical Species Formed | Trapping Agent | Trapped Product | Reference |

|---|---|---|---|---|

| Photolysis (Irradiation) | t-butyl radical, formyl radical | Carbon tetrachloride (CCl₄) | CCl₃COH | cdnsciencepub.comcdnsciencepub.com |

| Reaction with OH radical | Pivaloyl radical | - | - | researchgate.net |

| Oxidant (DTBP) | Pivaloyl radical (followed by decarbonylation to t-butyl radical) | - | - | rsc.org |

Metal-Catalyzed Transformations of this compound

Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling a vast array of transformations. rsc.orgnih.gov In this context, aldehydes are versatile substrates, and this compound, with its unique steric bulk and lack of enolizable α-hydrogens, serves as a valuable probe for mechanistic studies. Metal-catalyzed reactions involving this compound primarily include transformations like deformylation and cross-coupling. researchgate.netresearchgate.net The employment of transition metal photocatalysts, which can harvest light and catalyze reactions within a single cycle, represents a growing frontier in this field. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the 2010 Nobel Prize in Chemistry underscoring their significance. sigmaaldrich.com These reactions typically couple organic halides or pseudohalides with various partners. organic-chemistry.org The general mechanism often involves the generation of an active LPd(0) catalyst from a precatalyst, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the coupled product. sigmaaldrich.com

While aryl halides and primary or secondary amines are common starting materials in well-known transformations like the Buchwald-Hartwig amination, the direct use of aldehydes like this compound in major cross-coupling reactions is more specialized. organic-chemistry.org However, related transformations and the synthesis of complex molecules sometimes involve intermediates derived from bulky aldehydes. For instance, the condensation of this compound is a step in the synthesis of ligands or chiral auxiliaries used in subsequent metal-catalyzed processes. caltech.edu

The deformylation of aldehydes, particularly by transition-metal–dioxygen (TM–O₂) complexes, is a reaction of significant interest as it mimics processes catalyzed by metalloenzymes. nih.govacs.org In laboratory studies, aldehydes such as this compound (TMA), 2-phenylpropionaldehyde (2-PPA), and cyclohexanecarboxaldehyde (B41370) (CCA) are used as probe substrates to investigate the nucleophilic reactivity of a wide range of TM–O₂ complexes, where the transition metal can be Vanadium, Manganese, Iron, Cobalt, Nickel, or Copper. researchgate.netnih.govacs.org These studies are crucial for understanding biological transformations and for developing new biomimetic catalysts for aerobic reactions. nih.govacs.org The mechanism of this deformylation can proceed through distinct inner-sphere or outer-sphere pathways. nih.gov

The inner-sphere mechanism for aldehyde deformylation by a metal-dioxygen complex involves direct interaction between the substrate and the metal center. nih.gov This pathway, elucidated through Density Functional Theory (DFT) studies, proceeds through a sequence that begins with the end-on coordination of the aldehyde's carbonyl group to the metal. nih.gov This initial binding step is followed by the rate-determining step: the homolytic cleavage of the aldehyde's C–C bond. nih.gov

This C–C bond scission is facilitated by the activation of the dioxygen ligand radical in a process resembling a second-order nucleophilic substitution (Sₙ2), which generates an alkyl radical. nih.govacs.org This step subsequently promotes the cleavage of the dioxygen O–O bond. nih.gov A key feature of the inner-sphere pathway is that reactants form a transient, bridged complex that acts as a conduit for the transformation. vaia.combhu.ac.in This direct coordination is believed to provide an advantage over outer-sphere routes due to favorable coordination interactions and Coulombic attraction. nih.gov

For a long time, the outer-sphere nucleophilic attack (ONA) mechanism was the widely accepted pathway for aldehyde deformylations by TM–O₂ complexes. nih.gov In this mechanism, the electron transfer or chemical attack occurs without the formation of a direct covalent bond or shared ligand between the primary coordination spheres of the reactants in the transition state. nih.govvaia.com

The ONA mechanism proposes that the O₂ ligand of the complex acts as a nucleophile, directly attacking the aldehyde's carbonyl carbon in an outer-sphere fashion, without prior coordination of the aldehyde to the metal center. nih.gov Other proposed outer-sphere pathways include aldehyde α-H-atom abstraction and aldehyde hydrogen atom abstraction. nih.gov In all these cases, the interaction is purely spatial, with the electron transfer occurring through solvent molecules or space, and the metal center does not directly participate in the initial bond-forming or bond-breaking events with the aldehyde. nih.govvaia.com

Table 1: Comparison of Inner-Sphere and Outer-Sphere Deformylation Mechanisms

| Feature | Inner-Sphere Mechanism | Outer-Sphere Mechanism |

| Reactant Interaction | Direct coordination of the aldehyde to the metal center forms a transient bridged complex. nih.govvaia.com | Reactants do not form a covalent bond or share ligands; interaction is spatial. nih.govvaia.com |

| Key Step | Homolytic C-C bond cleavage enabled by the dioxygen ligand radical (Radical Sₙ2-like). nih.govacs.org | Nucleophilic attack of the O₂ ligand on the carbonyl carbon. nih.gov |

| Role of Metal Center | Directly involved in binding the aldehyde substrate. nih.gov | Not directly involved in the initial nucleophilic attack. nih.gov |

| Electron/Group Transfer | Occurs through a shared ligand or a direct bond acting as a conduit. bhu.ac.indavuniversity.org | Occurs through space or solvent molecules without a direct bridge. vaia.com |

| Rate-Determining Step | C–C bond cleavage following aldehyde coordination. nih.gov | Can be the initial nucleophilic attack or subsequent steps. |

Biomimetic catalysis seeks to replicate the function of biological systems, such as enzymes, using small-molecule synthetic catalysts. frontiersin.orgdicp.ac.cn Aldehyde deformylations that occur in organisms are often catalyzed by metalloenzymes like cytochrome P450, which utilize metal–dioxygen active cores. nih.govacs.org

The study of synthetic transition-metal–dioxygen complexes and their reactions with substrates like this compound is a key area of biomimetic research. researchgate.netnih.govacs.org These small-molecule complexes serve as models to understand the mechanisms of their biological counterparts. nih.govthieme-connect.com For example, investigating whether the deformylation of this compound by a copper(II)-superoxo complex proceeds via an inner- or outer-sphere mechanism provides insight into how oxygenase and oxidase enzymes might function. nih.govacs.org These studies help to deduce the reaction rules governing metal-dioxygen cores, which can aid in the development of more efficient and stable catalysts for aerobic transformations, such as water oxidation. acs.orgnih.gov

Deformylation Reactions of this compound with Metal-Dioxygen Complexes

Organocatalytic Reactions of this compound

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major field in synthesis, offering advantages in cost, operational simplicity, and the avoidance of toxic metals. caltech.edumdpi.com this compound is utilized as a substrate in several organocatalytic transformations.

One notable example is the organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes. rsc.orgrsc.org In this reaction, a pyridine-boryl radical, generated in situ from a pyridine (B92270) catalyst and bis(pinacolato)diboron (B136004) (B₂pin₂), adds to this compound to form a ketyl radical. rsc.org This ketyl radical is the key intermediate that then adds to the 1,1-diarylethylene to achieve the C-C bond formation, representing a metal-free reductive coupling. rsc.orgrsc.org

In another application, this compound is used in asymmetric synthesis. Seebach and coworkers developed a sequence where an enantiopure trisubstituted amino acid is condensed with the bulky this compound. caltech.edu This forms a bicyclic oxazolidone, which can then be alkylated in a process termed "self-reproducing chirality," demonstrating the utility of this compound in controlling stereochemistry. caltech.edu Imidazolidinone catalysts, which activate α,β-unsaturated aldehydes by forming chiral iminium ions, have also been developed for a range of transformations, including Diels-Alder and aldol reactions, showcasing the broad applicability of organocatalysis. caltech.edu

Table 2: Examples of Organocatalytic Reactions with this compound

| Reaction Type | Catalyst System | Key Findings | Source(s) |

| Reductive Coupling | 4-(4-pyridinyl)benzonitrile / B₂pin₂ | A pyridine-boryl radical adds to this compound to form a key ketyl radical intermediate for C-C bond formation. | rsc.org, rsc.org |

| Asymmetric Synthesis (Self-Reproducing Chirality) | None (stoichiometric condensation) | This compound condenses with an amino acid to form a chiral bicyclic oxazolidone for subsequent stereocontrolled alkylation. | caltech.edu |

| Aldol Reactions | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | While not explicitly with this compound, this catalyst class is used for asymmetric aldol reactions of various aldehydes. | nih.gov |

Aldol Reactions with this compound: Stereochemical Outcomes

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The stereochemical outcome of aldol reactions involving this compound is heavily influenced by the steric bulk of the tert-butyl group and the reaction conditions, including the enolate geometry and the use of chiral auxiliaries or catalysts.

The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the stereochemistry of aldol reactions. harvard.edu In this model, the substituents on the enolate and the aldehyde occupy equatorial or axial positions to minimize steric interactions. For (Z)-enolates, this generally leads to the formation of syn aldol adducts, while (E)-enolates favor the formation of anti adducts. harvard.edu

However, the significant steric hindrance of this compound can lead to deviations from these general trends. For instance, in reactions with β-siloxy methyl ketones, the use of a "super silyl" protecting group can direct the reaction to produce either syn or anti products with high diastereoselectivity, depending on the reaction conditions. nih.gov Under basic conditions with lithium enolates, a syn-selective aldol reaction is observed, while acidic conditions using silyl (B83357) enol ethers and a Brønsted acid catalyst lead to anti products. nih.gov The stereoselectivity is attributed to minimizing 1,3-diaxial interactions in the respective cyclic or acyclic transition states. nih.gov

When chiral auxiliaries are employed, high levels of diastereoselectivity can be achieved. For example, the aldol reaction of this compound with a chiral imide derived from a valine amino acid can yield the corresponding aldol adduct with high diastereoselectivity. harvard.edu Similarly, using a chiral oxazolidinone auxiliary can lead to the formation of aldol products with good diastereomeric ratios. researchgate.net However, in some cases, the steric bulk of this compound can lead to low conversion rates despite high diastereoselectivity. scispace.com

Recent studies have also explored the use of "super silyl" enol ethers derived from silyloxy acetaldehyde (B116499) in aldol reactions with this compound. These reactions can proceed with excellent yield and diastereoselectivity, affording the corresponding syn aldol adducts. rsc.org

The following table summarizes the stereochemical outcomes of various aldol reactions involving this compound.

| Enolate/Nucleophile | Catalyst/Conditions | Major Product Stereochemistry | Diastereomeric Ratio (dr) | Reference |

| β-Siloxy methyl ketone (lithium enolate) | LiHMDS, THF | syn | 96:4 | nih.gov |

| β-Siloxy methyl ketone (silyl enol ether) | Tf₂NH, CH₂Cl₂ | anti | >99:1 | nih.gov |

| Chiral oxazolidinone enolate | LDA, THF | syn | 10/1 | scispace.com |

| (Z)-1-supersilyloxy-2-benzyloxy enol ether | HNTf₂ (1 mol%) | syn | 98:2 | rsc.org |

| Chiral imide derived from valine | Bu₂BOTf, Et₃N | syn | High | harvard.edu |

Oxo-Diels-Alder Reactions Utilizing this compound as a Dienophile

The hetero-Diels-Alder reaction, specifically the oxo-Diels-Alder reaction, is a powerful method for constructing six-membered oxygen-containing heterocycles. wikipedia.orgillinois.edu In these reactions, an aldehyde acts as a heterodienophile, reacting with a conjugated diene. This compound, despite its steric hindrance, can participate in these reactions, often requiring Lewis acid catalysis to enhance its reactivity. illinois.edu

The stereochemical outcome of the oxo-Diels-Alder reaction is governed by the endo/exo selectivity, which is influenced by the diene, the dienophile, and the catalyst. Lewis acid coordination to the carbonyl oxygen of this compound activates it towards nucleophilic attack by the diene. illinois.edu The reaction can proceed through a concerted [4+2] cycloaddition mechanism or a stepwise Mukaiyama-type aldol addition followed by cyclization. illinois.edu

For example, the reaction of this compound with Danishefsky's diene, a highly reactive diene, in the presence of a chiral Lewis acid catalyst can lead to the formation of dihydropyranone products with high enantioselectivity. illinois.edu The bulky tert-butyl group of this compound can play a crucial role in dictating the facial selectivity of the diene's approach to the dienophile in the transition state.

The use of chiral catalysts is essential for achieving asymmetric induction in these reactions. Various chiral Lewis acids based on metals like aluminum, titanium, copper, and chromium have been developed and successfully applied in enantioselective hetero-Diels-Alder reactions of aldehydes. illinois.edu More recently, chiral Brønsted acids and hydrogen-bonding catalysts have also emerged as effective promoters for these transformations. illinois.eduorganic-chemistry.org

The following table presents examples of oxo-Diels-Alder reactions where this compound acts as a dienophile.

| Diene | Catalyst/Conditions | Product Type | Enantiomeric Excess (ee) | Reference |

| Danishefsky's diene | Chiral Titanium-based Lewis Acid | Dihydropyranone | High | illinois.edu |

| 1,3-dimethoxy-1-(trimethylsilyloxy)butadiene (Brassard's diene) | Chiral TADDOL derivatives (hydrogen-bonding catalyst) | δ-lactone derivative | up to 91% | acs.org |

| Activated diene (e.g., from acetaldehyde dimethyl acetal) | Room temperature, no catalyst required | Dihydropyranone | Not reported | illinois.edu |

Reductive Coupling Reactions of this compound

Reductive coupling reactions of aldehydes, such as the pinacol (B44631) coupling and the McMurry reaction, are important methods for the synthesis of 1,2-diols and alkenes, respectively. oup.comwikipedia.org this compound's bulky nature significantly impacts the diastereoselectivity and success of these reactions.

Pinacol Coupling: The pinacol coupling reaction involves the reductive homocoupling of two aldehyde molecules to form a 1,2-diol. For this compound, this reaction often proceeds with high diastereoselectivity, favoring the formation of the dl (or rac) diastereomer over the meso diastereomer. This selectivity is attributed to the steric hindrance of the tert-butyl groups, which disfavors the transition state leading to the meso product.

Various low-valent metal reagents, including titanium, niobium, samarium, and cerium, have been employed to promote the pinacol coupling of this compound. oup.comd-nb.info For instance, a low-valent titanium iodide species, generated in situ from titanium(IV) iodide and copper, effectively promotes the pinacol coupling of this compound in a mixed solvent system to yield the corresponding 1,2-diol with high dl-selectivity. oup.comoup.com Similarly, cerium(III)-catalyzed pinacol couplings have shown high diastereoselectivity for sterically demanding aldehydes like this compound. d-nb.info

McMurry Reaction: The McMurry reaction is a reductive coupling of two carbonyl compounds to form an alkene, typically using low-valent titanium reagents. wikipedia.orgnih.gov While highly effective for many aldehydes and ketones, the extreme steric bulk of this compound makes its homocoupling to form the highly hindered tetra-tert-butylethylene (B14441497) exceptionally difficult, and this product has resisted synthesis by this method. youtube.com However, this compound can participate in cross-coupling reactions and other related reductive coupling processes. diva-portal.org

Recent developments have established organocatalytic reductive coupling reactions. For example, a pyridine-boryl radical can promote the reductive coupling of aldehydes, including the sterically hindered this compound, with 1,1-diarylethylenes, affording the desired products in good yields. rsc.orgrsc.orgnih.gov

The table below provides data on reductive coupling reactions of this compound.

| Reaction Type | Reagent/Catalyst | Product Type | Diastereoselectivity/Yield | Reference |

| Pinacol Coupling | TiI₄ / Cu | 1,2-Diol | High dl-selectivity | oup.comoup.com |

| Pinacol Coupling | Ce(OtBu)₃ | 1,2-Diol | High diastereoselectivity | d-nb.info |

| Reductive Coupling | Pyridine-boryl radical (organocatalyst) | Coupled Alkene | Good yield | rsc.orgrsc.org |

Unimolecular and Bimolecular Reaction Kinetics of this compound

The kinetics of reactions involving this compound are significantly influenced by its structure. Both unimolecular and bimolecular reactions have been studied to understand its atmospheric and combustion chemistry, as well as its reactivity in synthetic transformations.

Unimolecular Reactions: The thermal decomposition of this compound is a key unimolecular process. At high temperatures, the dominant decomposition pathway involves the cleavage of the C-C bond between the carbonyl carbon and the tert-butyl group, leading to the formation of a tert-butyl radical and a formyl radical. The kinetics of this decomposition have been studied, providing insights into the stability of the molecule. copernicus.org Photodissociation is another important unimolecular reaction, particularly in atmospheric chemistry. elte.hu

Bimolecular Reactions: The reaction of this compound with radicals, such as the hydroxyl radical (OH), is a crucial bimolecular process in atmospheric chemistry. The rate coefficients for these reactions have been measured, and it has been shown that the primary reaction pathway is the abstraction of the aldehydic hydrogen atom. researchgate.netscience.govresearchgate.net This leads to the formation of the pivaloyl radical ((CH₃)₃CC(O)).

In the context of atmospheric chemistry, the reaction of this compound with chlorine atoms has also been investigated. The reaction proceeds predominantly through the abstraction of the aldehydic hydrogen, with the acyl-forming channel accounting for a significant portion of the reaction. acs.orgresearchgate.net The resulting pivaloyl radical rapidly adds oxygen to form the corresponding acylperoxy radical. acs.org

The kinetics of synthetic reactions, such as aldol and reductive coupling reactions, are also of interest. While specific rate constants are not always reported in the synthetic literature, qualitative observations about reaction rates are common. For instance, the steric hindrance of this compound can lead to slower reaction rates compared to less hindered aldehydes. scispace.com

The following table summarizes some kinetic data for reactions of this compound.

| Reaction Type | Reactant/Conditions | Rate Coefficient (k) / Rate | Temperature (K) | Reference |

| Reaction with Cl atoms | 700 Torr N₂/O₂ | k = (6.7 ± 0.7) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 296 | acs.org |

| Decomposition of (CH₃)₃CC(O) radical (via CO elimination) | 700 Torr N₂/O₂ | ~1 x 10⁵ s⁻¹ | 296 | acs.org |

| Reaction with OH radicals | Pyrolysis of tert-butyl hydroperoxide | Studied at high temperatures | 976–1346 | researchgate.net |

Solvent Effects on this compound Reaction Mechanisms and Kinetics

Solvents can play a crucial role in chemical reactions by influencing reaction rates, mechanisms, and the stability of reactants, intermediates, and transition states. researchgate.netwikipedia.orgnumberanalytics.com These effects are particularly pronounced in reactions involving polar or charged species.

The choice between a polar protic and a polar aprotic solvent can significantly alter the course of a reaction involving this compound.

Polar Protic Solvents: These solvents, such as water and alcohols, can form hydrogen bonds. In reactions that proceed through charged intermediates, like carbocations in certain SN1-type mechanisms, polar protic solvents can stabilize these intermediates, thereby accelerating the reaction. libretexts.org However, for reactions involving strong, anionic nucleophiles, such as enolates in aldol reactions, polar protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the reaction. wikipedia.org

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) lack acidic protons and cannot act as hydrogen bond donors. wikipedia.org They are effective at solvating cations but leave anions relatively "naked" and more reactive. This can be advantageous in reactions that rely on the strength of an anionic nucleophile. For example, in aldol reactions, using a polar aprotic solvent like DMF can lead to higher yields and selectivities compared to non-coordinating solvents like dichloromethane (B109758) or toluene. nih.gov In SN2 reactions, polar aprotic solvents can significantly increase the reaction rate by enhancing the reactivity of the nucleophile. wikipedia.org

The pinacol coupling of this compound provides an example of solvent influence. The reaction proceeds smoothly in a mixed solvent of dichloromethane (non-polar) and pivalonitrile (polar aprotic), highlighting the need for a specific solvent environment to achieve high yields and selectivities. oup.comoup.com

| Reaction Type | Solvent Type | Effect | Reference |

| Aldol Reaction (with β-Siloxy methyl ketone) | Polar Aprotic (DMF) | Increased yield and diastereoselectivity compared to non-coordinating solvents. | nih.gov |

| SN2 Reactions (general) | Polar Aprotic | Enhances nucleophile reactivity, leading to faster reaction rates. | wikipedia.org |

| SN1 Reactions (general) | Polar Protic | Stabilizes carbocation-like transition states, leading to faster reaction rates. | libretexts.org |

| Pinacol Coupling | Mixed (CH₂Cl₂/Pivalonitrile) | Provides a suitable environment for high yield and diastereoselectivity. | oup.comoup.com |

Noncovalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, are fundamental to molecular recognition and can play a significant role in directing the outcome of chemical reactions. rsc.orgharvard.edu In the context of reactions involving this compound, these weak interactions between the substrate, catalyst, and solvent can influence the stability of transition states and, consequently, the stereoselectivity of the reaction. nih.gov

In catalysis, particularly organocatalysis, noncovalent interactions are often the basis for stereoinduction. harvard.edu For instance, in a chiral phosphoric acid-catalyzed reaction, the catalyst can form specific hydrogen bonds with the substrate, creating a well-defined chiral environment around the reaction center. nih.gov This can lead to preferential formation of one enantiomer over the other.

The design of catalysts that utilize attractive noncovalent interactions is an emerging area. nsf.gov By engineering catalysts that can form multiple, cooperative noncovalent bonds with a substrate like this compound, it is possible to achieve high levels of control over reaction selectivity, mimicking the principles of enzyme catalysis. harvard.edu

Advanced Spectroscopic and Computational Characterization of Trimethylacetaldehyde Reactivity

Mass Spectrometry for Mechanistic Elucidation of Trimethylacetaldehyde Transformations

Mass spectrometry is an indispensable analytical technique for elucidating the structure of molecules and investigating reaction mechanisms by analyzing the mass-to-charge ratio of ions. In the context of this compound, both hard and soft ionization techniques provide critical information regarding its structure and transformations.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in predictable ways. acdlabs.com The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information. chemguide.co.uk For aldehydes like this compound, characteristic fragmentation pathways include alpha-cleavage and rearrangements. whitman.edulibretexts.org

The primary fragmentation processes for this compound under EI conditions involve cleavage of the bonds adjacent to the carbonyl group. youtube.com The molecular ion (M•+) is often unstable and breaks down into smaller, more stable fragments. chemguide.co.ukuni-saarland.de Key fragmentation pathways include:

Alpha-Cleavage (Loss of a tert-butyl radical): The bond between the carbonyl carbon and the bulky tert-butyl group can break, leading to the formation of a formyl cation ([CHO]⁺) at a mass-to-charge ratio (m/z) of 29. This is often a prominent peak in the spectrum of aldehydes. whitman.edu

Alpha-Cleavage (Loss of a hydrogen radical): Cleavage of the C-H bond of the aldehyde group results in a stable acylium ion ([M-1]⁺ or [M-H]⁺). whitman.edulibretexts.org For this compound, this corresponds to a peak at m/z 85.

Fragmentation of the tert-butyl group: The tert-butyl group itself can fragment, most commonly through the loss of a methyl radical (•CH₃) from the molecular ion to form an ion at m/z 71. Subsequent loss of carbon monoxide (CO) from this fragment can yield the stable tert-butyl cation at m/z 57.

The McLafferty rearrangement, a common fragmentation for carbonyl compounds, is not observed for this compound because it lacks the required γ-hydrogen atom. whitman.edulibretexts.org The relative abundance of these fragment ions helps confirm the structure of the molecule. libretexts.org

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 86 | [C₅H₁₀O]⁺• | Molecular Ion (M⁺•) |

| 85 | [(CH₃)₃CCO]⁺ | Alpha-cleavage: Loss of H• from M⁺• |

| 57 | [(CH₃)₃C]⁺ | Cleavage of C-C bond, formation of tert-butyl cation |

| 29 | [CHO]⁺ | Alpha-cleavage: Loss of (CH₃)₃C• from M⁺• |

In contrast to EI, Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation, making it particularly useful for determining the molecular weight of a compound. acdlabs.comuni-saarland.de In CI, a reagent gas (such as methane (B114726) or ammonia) is introduced into the ion source at a higher pressure than the analyte. uni-saarland.de The reagent gas is ionized by electron bombardment, and these primary ions then react with neutral reagent gas molecules to form a stable population of reagent ions. These reagent ions subsequently ionize the analyte molecules through proton transfer or adduct formation. uni-saarland.de

For this compound, CI would typically produce a prominent protonated molecule, or pseudomolecular ion, [M+H]⁺, at m/z 87. Adduct ions may also be formed between the analyte and the reagent gas ions. acdlabs.com For example, using methane as the reagent gas can lead to adducts such as [M+CH₅]⁺ and [M+C₂H₅]⁺. mdpi.com The formation of these adducts provides unambiguous confirmation of the molecular weight, which can be difficult to ascertain from EI spectra where the molecular ion peak may be weak or absent. acdlabs.com Covalent adduct chemical ionization (CACI) can be employed to form specific adducts that help in structural characterization, particularly for identifying the position of functional groups. nih.govusda.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical tool for elucidating molecular structures and monitoring chemical reactions in real-time. nih.govchemrxiv.org For this compound, both ¹H and ¹³C NMR provide distinct signals that are sensitive to its chemical environment.

The ¹H NMR spectrum of this compound is simple and characteristic, featuring a sharp singlet at approximately 9.5-9.6 ppm corresponding to the aldehydic proton and a strong singlet around 1.0-1.1 ppm for the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum shows a resonance for the carbonyl carbon above 200 ppm, a signal for the quaternary carbon of the tert-butyl group, and a signal for the methyl carbons.

This technique is exceptionally well-suited for reaction monitoring. asahilab.co.jprptu.de By acquiring a series of NMR spectra at regular time intervals, the progress of a reaction involving this compound can be followed quantitatively. asahilab.co.jp For example, in a reduction reaction to form 2,2-dimethyl-1-propanol, one would observe the disappearance of the aldehyde proton signal at ~9.6 ppm and the appearance of new signals corresponding to the alcohol product (e.g., a doublet for the -CH₂OH protons and a triplet for the -OH proton). The relative integrals of the reactant and product peaks allow for the determination of reaction kinetics. asahilab.co.jp

Furthermore, NMR is a cornerstone for stereochemical assignment. wordpress.com When this compound participates in reactions that generate new stereocenters, various NMR techniques can be used to determine the relative or absolute configuration of the products. The Nuclear Overhauser Effect (nOe), which detects through-space interactions between protons, is particularly useful for assigning relative stereochemistry in rigid or conformationally restricted molecules. wordpress.com For products derived from this compound, nOe experiments could reveal the spatial proximity of the bulky tert-butyl group to other parts of the molecule, aiding in the assignment of stereoisomers. In cases of enantiomers, chiral derivatizing agents can be used to convert them into diastereomers, which are distinguishable by NMR. nih.gov

Infrared and Raman Spectroscopy for Vibrational Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. ksu.edu.saspectroscopyonline.com Both methods probe the vibrational energy levels of molecules, but they operate on different principles. triprinceton.orgyoutube.com IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. su.se Raman spectroscopy measures the inelastic scattering of monochromatic light that results from vibrations causing a change in the molecule's polarizability. ksu.edu.sa

For this compound, the most prominent feature in its IR spectrum is a very strong absorption band between 1720 and 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic aldehyde. Other significant bands include those for C-H stretching of the aldehyde group (typically two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹) and the C-H stretching and bending vibrations of the tert-butyl group.

The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. Conversely, vibrations of more symmetric, less polar bonds, such as the C-C skeletal bonds of the tert-butyl group, would be expected to produce stronger signals in the Raman spectrum.

These techniques are valuable for monitoring the progress of reactions. triprinceton.org By tracking the intensity of the characteristic C=O absorption band of this compound, one can follow its consumption over time. Simultaneously, the appearance of new bands characteristic of the product—for example, a broad O-H stretching band around 3200-3600 cm⁻¹ for an alcohol product—confirms the transformation and allows for qualitative or quantitative assessment of the reaction's progress.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| C-H Stretch (Aldehyde) | 2720, 2820 | Weak-Medium | Medium |

| C-H Stretch (tert-butyl) | 2970, 2870 | Strong | Strong |

| C=O Stretch | 1725-1740 | Very Strong | Medium-Weak |

| C-H Bend (tert-butyl) | 1370-1470 | Medium-Strong | Medium |

Quantum Chemical Calculations for this compound Reactivity

Quantum chemical calculations have become a powerful tool for understanding and predicting chemical reactivity, providing insights into reaction mechanisms, transition states, and intermediates that are often difficult to probe experimentally. nih.govrsc.orgscienceopen.com These computational methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of molecules. researchgate.net

Density Functional Theory (DFT) is one of the most widely used quantum chemical methods due to its favorable balance of computational cost and accuracy. scienceopen.commdpi.comumn.edu DFT is routinely used to calculate the potential energy surface of a reaction, allowing for the characterization of stationary points such as reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.netresearchgate.net

In the study of this compound reactivity, DFT calculations can be used to model various transformations. For instance, in a nucleophilic addition reaction to the carbonyl group, DFT can elucidate the entire reaction pathway. researchgate.net The calculations would begin by optimizing the geometries of the reactants (this compound and the nucleophile). Next, the structure and energy of the transition state for the nucleophilic attack would be located. dntb.gov.ua This transition state represents the energy maximum along the reaction coordinate and is crucial for determining the reaction's activation energy. rsc.org Finally, the geometry and energy of the resulting tetrahedral intermediate would be calculated.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H⁻ | 0.0 |

| Transition State | [H---C(O)C(CH₃)₃]⁻ | +12.5 |

| Product | 2,2-dimethylpropan-1-olate | -25.0 |

Ab Initio Calculations of Energetics and Protonation States

Ab initio molecular orbital theory provides a powerful framework for determining the fundamental energetic properties of molecules, such as their proton affinity (PA) and gas-phase basicity (GB). nasa.govccl.net These calculations, performed from first principles without empirical parameters, offer high accuracy in predicting thermochemical data that can be challenging to measure experimentally. ccl.net Methods such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, are commonly employed to compute the energies of neutral molecules and their corresponding protonated forms. ccl.netbohrium.com

The proton affinity is defined as the negative of the enthalpy change (ΔH) for the gas-phase protonation reaction, while gas-phase basicity is the negative of the Gibbs free energy change (ΔG) for the same reaction. Accurate calculation of these values requires sophisticated theoretical models and extensive basis sets, such as the 6-311++G(d,p) or aug-cc-pVTZ, to properly account for electron correlation and diffuse functions. nasa.govbohrium.com

In the case of this compound, high-level ab initio and DFT calculations have been conducted to determine its energetic properties. nih.govresearchgate.net A significant finding from these studies is that upon gas-phase protonation, this compound undergoes an acid-catalyzed isomerization to form the more stable protonated methyl isopropyl ketone. nih.govresearchgate.net This rearrangement must be accounted for when interpreting both experimental and computational results.

Computational studies using the G2(MP2) method, a high-accuracy composite method, and the B3LYP functional have provided specific values for the proton affinity and gas-phase basicity of this compound. researchgate.net These theoretical values are crucial for understanding the intrinsic reactivity of the molecule absent of solvent effects.

| Computational Method | Calculated Property | Value (kJ mol-1) |

|---|---|---|

| G2(MP2) | Proton Affinity (PA) | 822.6 |

| G2(MP2) | Gas-Phase Basicity (GB) | 791.6 |

| B3LYP/6-311+G(d,p) | Proton Affinity (PA) | 832.2 |

| B3LYP/6-311+G(d,p) | Gas-Phase Basicity (GB) | 801.2 |

Molecular Dynamics Simulations of this compound in Reactive Environments

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems at an atomic level. nih.gov For studying chemical reactions, reactive MD simulations are particularly powerful as they allow for the dynamic formation and breaking of chemical bonds, providing insights into reaction mechanisms, transition states, and product formation that are often inaccessible to experiments. researchgate.netchemrxiv.org

While specific reactive MD studies focused solely on this compound are not extensively documented, the established methodologies are well-suited to explore its reactivity. Techniques such as quantum mechanics/molecular mechanics (QM/MM) and reactive force fields (e.g., ReaxFF) are the primary tools for such investigations. researchgate.netresearcher.life

In a QM/MM simulation of this compound reactivity, the reacting species (this compound and another reactant) would be treated with a high-level quantum mechanics method to accurately describe the electronic rearrangements during the reaction. chemrxiv.orgresearcher.life The surrounding environment, such as a solvent or a catalyst surface, would be modeled using a computationally less expensive molecular mechanics force field. researcher.life This approach would be ideal for studying enzymatic reactions or heterogeneous catalysis involving this compound, providing detailed information on how the environment influences the reaction pathway and energetics. nih.gov

Alternatively, a reactive force field like ReaxFF could be employed to simulate larger systems over longer timescales, such as the pyrolysis or combustion of this compound. researchgate.netosti.gov ReaxFF uses a bond-order formalism to seamlessly describe bond dissociation and formation, enabling the simulation of complex reaction networks. researchgate.net An MD simulation using ReaxFF could track the initial decomposition pathways of this compound under high-temperature conditions, identify key intermediates, and predict the distribution of final products. osti.gov Such simulations provide an atomistic description of complex reactive phenomena that are difficult to characterize otherwise. nist.govnist.gov

| Simulation Method | Potential Application to this compound | Key Insights Obtainable |

|---|---|---|

| QM/MM MD | Acid-catalyzed isomerization in solution | Reaction mechanism, transition state structures, solvent effects on energy barriers |

| QM/MM MD | Enzymatic reduction or oxidation | Enzyme-substrate interactions, role of active site residues, conformational changes |

| ReaxFF MD | Pyrolysis/Combustion | Initiation mechanisms, primary decomposition products, reaction kinetics |

| ReaxFF MD | Behavior under high pressure/temperature | Phase transitions, shock-induced chemistry, material degradation pathways |

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

Computational spectroscopy is an indispensable tool for predicting the spectral features of molecules and for interpreting complex experimental spectra. diva-portal.org By simulating spectra from first principles, researchers can assign vibrational modes, predict chemical shifts, and understand how molecular structure and environment influence spectral properties. lsu.educhemrxiv.org

The prediction of the infrared (IR) spectrum of this compound typically involves quantum chemical calculations, most commonly using Density Functional Theory (DFT) with a functional such as B3LYP. bohrium.comut.ee The first step is to perform a geometry optimization to find the molecule's lowest energy structure. Subsequently, a harmonic vibrational frequency calculation is performed. nih.gov This yields the frequencies of the normal modes of vibration and their corresponding IR intensities. The resulting "stick" spectrum can be convoluted with a line-shape function (e.g., Lorentzian or Gaussian) to generate a theoretical spectrum that can be directly compared with experimental data. nih.gov This allows for the unambiguous assignment of absorption bands to specific molecular motions, such as the characteristic C=O stretch of the aldehyde group. diva-portal.org

For predicting the Nuclear Magnetic Resonance (NMR) spectrum, the primary computational task is the calculation of nuclear magnetic shielding constants. researchgate.net Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, the magnetic shielding for each nucleus (e.g., ¹H and ¹³C) in this compound is computed. bohrium.comut.ee To obtain the final chemical shifts (δ), the calculated shielding constants (σ) are referenced against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). ut.ee These predicted chemical shifts are invaluable for confirming molecular structure and assigning peaks in experimental ¹H and ¹³C NMR spectra. researchgate.netstackexchange.com

| Spectroscopy Type | Computational Method | Predicted Parameters | Application for this compound |

|---|---|---|---|

| Infrared (IR) | DFT (e.g., B3LYP) Harmonic Frequency Calculation | Vibrational Frequencies (cm-1), IR Intensities (km mol-1) | Assignment of C=O stretch, C-H bends, and other vibrational modes |

| NMR | DFT with GIAO method | Isotropic Shielding Constants, Chemical Shifts (ppm) | Prediction of ¹H and ¹³C chemical shifts for structural verification |

Applications of Trimethylacetaldehyde in Advanced Materials and Chemical Synthesis

Trimethylacetaldehyde as a Chiral Pool Precursor in Natural Product Synthesis

The bulky nature of the tert-butyl group in this compound provides a powerful tool for controlling stereochemistry in complex molecule synthesis. This steric hindrance influences reaction pathways, making it a cornerstone for asymmetric synthesis, where specific three-dimensional arrangements of atoms are crucial. smolecule.com